4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Description
4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H31N3O and its molecular weight is 353.51. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalyst Development
The development of advanced catalyst systems for improving the activity and range of feedstocks in chemical reactions is crucial. For example, palladium catalysts based on tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene show high activity and selectivity in the alkoxycarbonylation of alkenes, indicating the potential utility of related compounds in facilitating efficient and selective chemical transformations (Dong et al., 2017).
Polymers and Materials Science
Compounds with tert-butyl and pyrrolidinyl groups have applications in the synthesis of advanced polymers. For instance, poly(pyridine-imide)s synthesized from aromatic diamine monomers with tert-butyl substituents exhibit good solubility, thermal stability, and fluorescent properties, which could be beneficial for developing new materials with specific optical and thermal characteristics (Lu et al., 2014).
Organic Chemistry and Drug Synthesis
In the realm of organic chemistry and potential pharmaceutical applications, the manipulation of functional groups similar to those in the target compound is key. Research on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related derivatives highlights the versatility of tert-butyl groups in enabling the generation of various substituted derivatives, which is crucial for the synthesis of novel organic compounds and potentially active pharmaceutical ingredients (Smith et al., 2013).
Catalysis and Reaction Mechanisms
The design and synthesis of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups demonstrate their effectiveness in asymmetric hydrogenation reactions. This suggests that compounds with similar structural features may also find applications in catalysis, contributing to the development of enantioselective synthetic methods (Imamoto et al., 2012).
Properties
IUPAC Name |
4-tert-butyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-22(2,3)18-11-9-17(10-12-18)21(26)23-16-20(25-14-5-6-15-25)19-8-7-13-24(19)4/h7-13,20H,5-6,14-16H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBBUMUWCKPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CN2C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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